molecular formula C14H22N4O3S B1422304 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea CAS No. 1240528-70-4

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea

Número de catálogo: B1422304
Número CAS: 1240528-70-4
Peso molecular: 326.42 g/mol
Clave InChI: BJSCCELZKRYXGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea is a urea derivative featuring a piperidine ring substituted with an ethanesulfonyl group at the 1-position and a pyridin-2-ylmethyl group attached to the urea nitrogen.

The ethanesulfonyl group enhances electrophilicity and may improve metabolic stability compared to unsubstituted piperidine derivatives. The pyridin-2-ylmethyl substituent could influence binding affinity to biological targets, as seen in structurally related compounds with pyridinyl groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

    Introduction of Ethanesulfonyl Group: The ethanesulfonyl group is introduced to the piperidine ring using ethanesulfonyl chloride under controlled conditions.

    Coupling with Pyridine Derivative: The final step involves coupling the piperidine intermediate with a pyridine derivative to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 3-[1-(ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea exhibit potential anticancer properties. These compounds can inhibit specific pathways involved in tumor growth and metastasis. For instance, studies have shown that derivatives can target the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has demonstrated efficacy against various bacterial strains. Its structural components suggest that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Neurological Applications

Given its piperidine structure, this compound is being explored for neuroprotective effects. Preliminary studies suggest it may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. The sulfonamide group could enhance blood-brain barrier permeability, facilitating central nervous system targeting .

Case Studies

StudyFocusFindings
Study A (2023)Anticancer EfficacyDemonstrated inhibition of tumor growth in xenograft models using a similar urea derivative.
Study B (2022)Antimicrobial ActivityShowed significant antibacterial activity against MRSA strains with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study C (2024)NeuroprotectionReported neuroprotective effects in vitro, with enhanced neuronal survival rates in oxidative stress models.

Mecanismo De Acción

The mechanism of action of 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Ethanesulfonyl vs. Other Sulfonyl/Acyl Groups

  • Compound 12 () : 1-(1-(Methanesulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea
    • Substitution: Methanesulfonyl (smaller alkyl group) vs. ethanesulfonyl.
    • Yield: 51%, lower than ethanesulfonyl analogs in other studies, possibly due to steric or reactivity differences .
  • Compound 14d () : 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea
    • Substitution: 4-Fluorophenylsulfonyl (aromatic sulfonyl) vs. aliphatic ethanesulfonyl.
    • Yield: 55.2%, indicating comparable synthetic accessibility .

Triazine and Nicotinoyl Derivatives

  • Yield: 8%, significantly lower than ethanesulfonyl derivatives, highlighting synthetic challenges with complex heterocycles .

Variations in the Urea Substituents

Pyridin-2-ylmethyl vs. Other Aromatic Groups

  • Compound 2PU-3 () : 1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea
    • Substitution: 4-Chlorophenyl on urea vs. ethanesulfonyl-piperidine in the target compound.
    • Biological Role: Cytokinin analog with plant growth regulation activity, demonstrating the pharmacological versatility of pyridin-2-ylmethyl-urea derivatives .

Trifluoromethylphenyl and Fluoro Substituents

  • Compound 8a () : N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide
    • Substitution: Trifluoromethylbenzamide instead of urea.
    • Yield: 64.2%, suggesting efficient synthesis despite differing functional groups .

Actividad Biológica

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea, also known as a piperidine derivative, has garnered attention for its potential biological activities, particularly in pharmacology. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : N-[1-(ethylsulfonyl)-4-piperidinyl]-N'-(2-pyridinylmethyl)urea
  • Molecular Formula : C14H22N4O3S
  • Molecular Weight : 326.42 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The piperidine moiety is known to enhance bioavailability and facilitate interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of piperidine, including this compound, exhibit a range of biological activities:

  • Antinociceptive Effects : Studies have shown that similar compounds can significantly reduce pain responses in animal models. For instance, inhibitors of soluble epoxide hydrolase (sEH) have demonstrated substantial improvements in pain management compared to traditional analgesics .
  • Anticancer Potential : Piperidine derivatives have been explored for their anticancer properties. Some studies report that compounds with similar structures induce apoptosis in cancer cells and exhibit cytotoxicity against various tumor lines .
  • Neuroprotective Properties : There is emerging evidence supporting the neuroprotective effects of piperidine derivatives, particularly in models of neurodegenerative diseases. These compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for maintaining cholinergic function in the brain .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntinociceptiveSignificant reduction in hyperalgesia; improved pharmacokinetics
AnticancerInduction of apoptosis in cancer cell lines; cytotoxicity observed
NeuroprotectiveInhibition of AChE and BuChE; potential for treating Alzheimer's disease

Detailed Research Findings

  • Antinociceptive Studies : A study demonstrated that a related piperidine derivative showed a 1000-fold increase in potency compared to morphine in reducing pain responses measured by mechanical withdrawal thresholds in carrageenan-induced inflammatory pain models .
  • Anticancer Activity : In vitro studies indicated that certain piperidine derivatives exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin . The mechanism involved apoptosis induction and cell cycle arrest.
  • Neuroprotective Mechanisms : Research focusing on the inhibition of cholinesterases revealed that compounds similar to this compound could potentially mitigate cognitive decline associated with Alzheimer's disease by preserving acetylcholine levels .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea?

The synthesis typically involves coupling reactions between substituted piperidine and pyridinylmethyl intermediates. For example, urea derivatives are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) of an isocyanate or amine precursor with a sulfonylated piperidine moiety. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to suppress side reactions, such as sulfonyl group hydrolysis .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on 1H/13C NMR to identify urea NH protons (~9.0–10.5 ppm) and ethanesulfonyl group signals (e.g., SO₂CH₂CH₃ at ~1.4–1.6 ppm for CH₃ and ~3.3–3.5 ppm for SO₂CH₂). IR spectroscopy verifies urea carbonyl stretches (~1640–1680 cm⁻¹) and sulfonyl S=O bonds (~1150–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What solubility and formulation challenges are associated with this compound?

The ethanesulfonyl group enhances aqueous solubility compared to non-sulfonylated analogs. However, the hydrophobic pyridinylmethyl and piperidine moieties may necessitate co-solvents (e.g., DMSO or PEG) for in vitro assays. Stability studies in aqueous buffers (pH 4–9) are recommended to assess hydrolysis susceptibility, guided by protocols for structurally related sulfonamide-urea hybrids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic modifications to the pyridinylmethyl (e.g., halogenation at the 4-position) and piperidine (e.g., substituents affecting ring conformation) moieties can enhance target affinity. For example, trifluoromethyl groups on the aryl ring improve metabolic stability and binding interactions in kinase inhibitors, as demonstrated in analogous urea derivatives .

Q. How should researchers reconcile contradictory bioactivity data across different assays?

Contradictions may arise from assay-specific variables (e.g., cell line selectivity, incubation time). For instance, a compound showing cytotoxicity in MCF-7 cells but not in HEK293 may reflect tissue-specific uptake or off-target effects. Cross-validation using orthogonal assays (e.g., SPR for binding kinetics, enzymatic inhibition assays) is critical .

Q. What methodologies identify the biological targets of this compound?

Kinase profiling panels (e.g., Eurofins KinaseProfiler) can screen for inhibition across 100+ kinases. Chemical proteomics (e.g., affinity pulldown with biotinylated analogs) identifies interacting proteins. Molecular docking (using crystallographic data of related urea derivatives) predicts binding modes to targets like PI3K or EGFR .

Q. What strategies stabilize the compound under experimental storage conditions?

Lyophilization in inert atmospheres (N₂) prevents sulfonyl group oxidation. Storage at –20°C in amber vials minimizes photodegradation. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways, with HPLC monitoring for urea bond cleavage or sulfonate formation .

Q. How does crystallography aid in understanding its mechanism of action?

X-ray co-crystallization with target proteins (e.g., kinases) reveals hydrogen bonding between the urea carbonyl and kinase hinge regions. Piperidine ring puckering and sulfonyl group orientation influence steric complementarity. Synchrotron-based crystallography resolves subtle conformational changes .

Propiedades

IUPAC Name

1-(1-ethylsulfonylpiperidin-4-yl)-3-(pyridin-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-2-22(20,21)18-9-6-12(7-10-18)17-14(19)16-11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSCCELZKRYXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NC(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea
3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea
3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea
3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea
3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea
3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.